![molecular formula C12H16N2O3S2 B2882842 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide CAS No. 1396876-63-3](/img/structure/B2882842.png)
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide
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Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a critical role in the signaling pathways of cytokines, particularly those involved in the immune system. CP-690,550 has been shown to have significant therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
Reactions with Ynamines : Sulfonamides have been shown to react with ynamines, leading to the formation of various heterocycles. This demonstrates the role of sulfonamide derivatives in synthesizing complex molecules and exploring novel chemical reactions (Tornus et al., 1995).
Asymmetric 1,3-Dipolar Cycloaddition : The catalysis involving copper complexes with sulfonamide derivatives has been used for asymmetric 1,3-dipolar cycloaddition reactions. This method is significant for the enantioselective synthesis of pyrrolidines, demonstrating the utility of sulfonamides in stereoselective synthesis (Fukuzawa & Oki, 2008).
Antiviral and Antibacterial Applications
Antiviral Activity : Sulfonamide derivatives have been synthesized and shown to possess antiviral activities. This indicates the potential of sulfonamide-based compounds in the development of new antiviral drugs (Chen et al., 2010).
Antibacterial Activity : Research into sulfonamide compounds has also extended into their antibacterial properties, showing effectiveness against various bacterial strains. This suggests the applicability of such compounds in combating bacterial infections (Nural et al., 2018).
Molecular Docking and Drug Design
Molecular Docking Studies : Sulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents through molecular docking against dihydrofolate reductase. This highlights the role of sulfonamide compounds in the design and discovery of new therapeutic agents (Debbabi et al., 2017).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-8-2-5-12(18-8)19(16,17)13-9-6-11(15)14(7-9)10-3-4-10/h2,5,9-10,13H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSPYUEHQLQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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